molecular formula C16H23BN2O2 B12946844 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B12946844
M. Wt: 286.2 g/mol
InChI Key: IWNNBOZFRXPLAS-UHFFFAOYSA-N
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Description

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with an isopropyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced through a borylation reaction using a suitable boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core with an isopropyl group and a dioxaborolane moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse research findings.

  • IUPAC Name : 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
  • CAS Number : 1231930-37-2
  • Molecular Formula : C17H24BFN2O2
  • Molecular Weight : 318.19 g/mol
  • Purity : ≥95%

Anticancer Properties

Research has indicated that benzo[d]imidazole derivatives exhibit significant anticancer activity. The specific compound in focus has shown promise in various studies:

  • Mechanism of Action : The compound's mechanism involves interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The presence of the dioxaborolane moiety is believed to enhance its binding affinity to target proteins.
  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
    • Breast Cancer (AU565) : IC50 = 5.8 µM
    • Colorectal Adenocarcinoma (LoVo) : IC50 = 0.24 µM
    • Breast Carcinoma (BT549) : IC50 = 0.34 µM
    These results indicate a potent antiproliferative effect compared to standard chemotherapeutics.
  • Selectivity : Notably, the compound displayed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest potential activities against other biological targets:

  • Antimicrobial Activity : Some derivatives of benzo[d]imidazole have shown inhibitory effects against bacterial strains and fungi.

Study 1: Evaluation of Anticancer Activity

A study conducted by Flynn et al. evaluated the anticancer potential of various benzo[d]imidazole derivatives. The results indicated that compounds with similar structural features to this compound exhibited enhanced antiproliferative activity against multiple cancer cell lines.

Study 2: Mechanistic Insights

In another investigation focusing on the mechanistic insights of benzo[d]imidazole derivatives, it was found that the incorporation of the dioxaborolane group significantly improved the binding affinity to tubulin and enhanced cytotoxicity in vitro.

Data Table

Cell LineIC50 (µM)Selectivity Ratio
LoVo (Colorectal)0.24High
AU565 (Breast)5.8Moderate
BT549 (Breast)0.34High

Properties

Molecular Formula

C16H23BN2O2

Molecular Weight

286.2 g/mol

IUPAC Name

1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C16H23BN2O2/c1-11(2)19-10-18-13-8-7-12(9-14(13)19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3

InChI Key

IWNNBOZFRXPLAS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C(C)C

Origin of Product

United States

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